molecular formula C9H8Cl2O2 B165451 Methyl 2,4-Dichlorophenylacetate CAS No. 55954-23-9

Methyl 2,4-Dichlorophenylacetate

Cat. No. B165451
CAS RN: 55954-23-9
M. Wt: 219.06 g/mol
InChI Key: SRCVNBFTEARRJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related dichloroacetate compounds involves the reaction of multifunctional alcohols or phenols with chloroacetyl chloride to produce bi- and trifunctional dichloroacetates . Similarly, methyl 2,4-dichlorophenylacetate could be synthesized through a reaction involving a 2,4-dichlorophenol precursor. The synthesis of other related compounds, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, involves saponification, hydrazinolysis, and further reactions with amines and amino acid esters .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and molecular modeling. For instance, the molecular structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was determined, revealing details about the orientation of chlorine atoms and intermolecular hydrogen bonds . These methods could similarly be applied to determine the molecular structure of methyl 2,4-dichlorophenylacetate.

Chemical Reactions Analysis

The chemical reactions involving related compounds include living radical polymerizations , antiproliferative activities against cancer cells , and the formation of multiarmed polymers . Methyl 2,4-dichlorophenylacetate could potentially undergo similar reactions, such as polymerization or serve as an intermediate in the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For example, the electrochemical behavior of radicals derived from dichlorophenyl compounds was investigated using cyclic voltammetry . The solubility, melting point, and reactivity of methyl 2,4-dichlorophenylacetate could be inferred from these studies, although specific data on this compound is not provided in the papers.

Relevant Case Studies

Case studies involving related compounds include the evaluation of antiviral and antiapoptotic effects of anilidoquinoline derivatives in treating Japanese encephalitis , and the study of antiproliferative effects of chlorophenyl derivatives on colon cancer cells . These studies highlight the potential therapeutic applications of compounds structurally related to methyl 2,4-dichlorophenylacetate.

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

Methyl 2,4-Dichlorophenylacetate, closely related to 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use in agriculture and urban pest control. Significant research has focused on understanding its toxicity and environmental impact. For instance, Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review, highlighting the rapid advancement in the study of 2,4-D's toxicology and mutagenicity, particularly in relation to its impact on aquatic species and gene expression (Zuanazzi, Ghisi, & Oliveira, 2020).

Interaction with Soil and Plant Uptake

Research by Skiba, Kobyłecka, and Wolf (2017) investigated the influence of 2,4-D on the uptake and translocation of heavy metals in wheat, revealing that higher herbicide rates significantly increased metal concentration in roots. This study suggests a complex interaction between herbicides like 2,4-D and soil-plant systems, impacting metal transfer and accumulation in agricultural crops (Skiba, Kobyłecka, & Wolf, 2017).

Carcinogenic Outcomes and Mechanisms

There's ongoing debate about the carcinogenic potential of chlorophenoxy compounds like 2,4-D. Stackelberg (2013) conducted a systematic review to evaluate the plausibility of an association between 2,4-D exposure and lymphohematopoietic cancers. The review found that the combined evidence does not support a genotoxic mode of action for 2,4-D. However, it highlighted the need for further research on potential carcinogenic mechanisms and interactions with genetic polymorphisms, especially in occupational settings (Stackelberg, 2013).

Physiological Effects on Plants

Research on the physiological effects of 2,4-D and its derivatives on plants has been extensive. For example, Shimabukuro, Nord, and Hoerauf (1978) studied the effects of dichlofop-methyl, a derivative, on oat and wheat growth, demonstrating its role as an auxin antagonist. This work contributes to understanding the herbicidal action of 2,4-D derivatives at the molecular and physiological levels in plants (Shimabukuro, Nord, & Hoerauf, 1978).

Photocatalytic Degradation and Environmental Remediation

The photocatalytic degradation of 2,4-D is a significant area of research, especially in relation to environmental remediation. Lemus et al. (2008) demonstrated the effectiveness of manganese oxide in the photodegradation of 2,4-D, indicating potential strategies for wastewater treatment and reduction of environmental contamination (Lemus et al., 2008).

Synthesis and Chemical Analysis

Research also extends to the synthesis and chemical analysis of compounds like 2,4-Dichlorophenylacetic acid. Li, Zhang, and Liu (2019) developed a method for synthesizing 2,4-Dichlorophenylacetic acid via carbonylation, providing a novel and efficient approach for preparing phenylacetic acid derivatives (Li, Zhang, & Liu, 2019).

Safety And Hazards

Methyl 2,4-Dichlorophenylacetate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCVNBFTEARRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370129
Record name Methyl 2,4-Dichlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-Dichlorophenylacetate

CAS RN

55954-23-9
Record name Methyl 2,4-dichlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55954-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-Dichlorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 2,4-dichloro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BA Crouse, AJ Ghoshdastidar, AZ Tong - Environmental Research, 2012 - Elsevier
Pharmaceuticals are designed to have physiological effects on target organisms. Their presence and effect in aquatic ecosystems in the Annapolis Valley in Nova Scotia is relatively …
Number of citations: 48 www.sciencedirect.com
AC Pronay - 1963 - search.proquest.com
The author is further indebted to the Department of Agricultural and Biological Chemistry for the receipt of an unrestricted research as si stantship during the last year of his work. Further …
Number of citations: 0 search.proquest.com

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